Methyl rel-(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate
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Overview
Description
Methyl rel-(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate is a chemical compound with the molecular formula C7H12ClNO2 and a molecular weight of 177.63 g/mol . This compound is known for its unique bicyclic structure, which includes a nitrogen atom and a carboxylate ester group. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl rel-(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core is formed through a series of cyclization reactions. This involves the use of starting materials such as benzylamine and cyclopropane derivatives.
Introduction of the Carboxylate Group: The carboxylate ester group is introduced through esterification reactions, often using reagents like methyl chloroformate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Industrial production also involves stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl rel-(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl rel-(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl rel-(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl rac-(1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
- (1R,5S,6R)-Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
- (1R,5S,6R)-Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate
Uniqueness
Methyl rel-(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate is unique due to its specific stereochemistry and the presence of the benzyl group. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C14H17NO2 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
methyl (1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate |
InChI |
InChI=1S/C14H17NO2/c1-17-14(16)13-11-8-15(9-12(11)13)7-10-5-3-2-4-6-10/h2-6,11-13H,7-9H2,1H3/t11-,12+,13? |
InChI Key |
INBKKVBRSBGUSU-FUNVUKJBSA-N |
Isomeric SMILES |
COC(=O)C1[C@H]2[C@@H]1CN(C2)CC3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C1C2C1CN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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